N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique imidazolidinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazolidinone intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs.
Industrial Applications: The compound is explored for its potential use in industrial processes and as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(METHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(CHLORO)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}PYRIDINE-3-CARBOXAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C16H12F3N5O3 |
---|---|
Molecular Weight |
379.29 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12F3N5O3/c17-16(18,19)15(22-12(25)11-4-2-6-21-8-11)13(26)24(14(27)23-15)9-10-3-1-5-20-7-10/h1-8H,9H2,(H,22,25)(H,23,27) |
InChI Key |
LGJGEANTQVBVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.